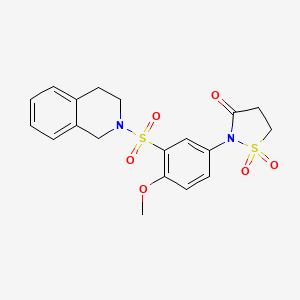
2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound featuring a unique combination of functional groups, making it an area of interest for scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis. The process typically begins with the preparation of the 3,4-dihydroisoquinoline core, followed by sulfonylation to introduce the sulfonyl group. The final steps involve methoxylation and formation of the isothiazolidin-3-one ring. Key reagents and conditions may include sulfur trioxide for sulfonylation and methanol for methoxylation under controlled temperatures and solvents.
Industrial Production Methods: : In an industrial setting, the synthesis of 2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound is known to undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.
Substitution: : Replacement of functional groups with other groups.
Cyclization: : Formation of ring structures.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group to thiols or sulfides.
Substitution: : Introduction of halogens or other functional groups at the methoxyphenyl ring.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: : Its derivatives have shown potential as enzyme inhibitors and bioactive compounds, influencing biochemical pathways.
Medicine: : Investigations into its therapeutic potential have focused on its ability to interact with specific molecular targets, such as kinases and proteases, making it a candidate for drug development.
Industry: : Used in the development of novel materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets through its sulfonyl and isothiazolidin-3-one moieties. These interactions can inhibit enzymatic activity or modulate biochemical pathways, affecting cellular processes. The exact pathways involved may include signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinoline derivatives: : Similar core structure but lacking the sulfonyl group.
Sulfonylmethoxyphenyl compounds: : Featuring similar sulfonyl and methoxy groups but different core structures.
Isothiazolidin-3-one compounds: : Containing the isothiazolidin-3-one ring but different substituents.
This comprehensive analysis demonstrates the complexity and versatility of this compound, highlighting its significance in various fields of research and industry.
Propriétés
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-27-17-7-6-16(21-19(22)9-11-28(21,23)24)12-18(17)29(25,26)20-10-8-14-4-2-3-5-15(14)13-20/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUOZYOCAPMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726914.png)



![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate](/img/structure/B2726918.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2726919.png)

![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)


![4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2726928.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/new.no-structure.jpg)
